Dopamine D4 Receptor Ligands: Structural analogs of N-[2-(4-fluorophenyl)ethyl]benzamide, particularly those with a substituted piperazine moiety on the ethyl linker, have demonstrated potent and selective binding to dopamine D4 receptors. [, ] These findings highlight the potential of this scaffold for developing therapeutics for disorders involving dopamine dysregulation, such as schizophrenia and Parkinson's disease.
Anti-HIV Activity: One study highlighted the potential of a benzamide derivative, structurally related to N-[2-(4-fluorophenyl)ethyl]benzamide, as an anti-HIV agent. [] This derivative exhibited inhibitory effects on HIV-1 replication in vitro by interfering with actin dynamics and reducing viral entry. While this finding is promising, it requires further validation and investigation for potential clinical applications.
CAS No.: 53623-59-9
CAS No.: 815-91-8
CAS No.: 7412-77-3
CAS No.: 1515-79-3
CAS No.: